Cxfaeusgwyviju-xfkurjonsa-
Description
| Property | Description | Source |
|---|---|---|
| IUPAC Name | Not available | — |
| Molecular Formula | Not available | — |
| Primary Use | Not available | — |
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,5aR,6R,8R,9aS,9bS)-6,8-dihydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-5-15(3)11(17)6-10(16)8(2)12(15)13(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11+,12+,13-,15-/m0/s1 |
InChI Key |
CXFAEUSGWYVIJU-XFKURJONSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)[C@@H](C[C@H]2O)O)OC(=O)C3=C |
Canonical SMILES |
CC12CCC3C(C1C(=C)C(CC2O)O)OC(=O)C3=C |
Synonyms |
(+)-3alpha-hydroxyreynosin 3-hydroxyreynosin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural & Functional Comparison Guidelines
Per , a valid comparison would require:
- Identification of structurally analogous compounds (e.g., differing by a metal ion or functional group).
- Functional analogs (e.g., compounds with overlapping industrial or pharmacological applications).
- Citations from peer-reviewed journals, patents, or regulatory filings.
Regulatory guidelines in emphasize disclosing structural similarities to known compounds for safety assessments, but this cannot be applied without foundational data.
Data Limitations
- Physical/Chemical Properties: No melting point, solubility, or spectroscopic data (e.g., NMR, IR) are available to benchmark against analogs.
- Synthesis & Applications: No industrial or academic studies describe its production methods or uses.
- Safety & Toxicology: No MSDS or hazard classifications exist for risk comparison.
Hypothetical Comparison Framework (If Data Were Available)
Below is a template for how such a comparison might be structured, adhering to and requirements:
Comparison with Similar Compounds
2.1 Structural Analogs
| Compound | Key Structural Differences | Functional Implications |
|---|---|---|
| Hypothetical Analog A | Replacement of [X] with [Y] | Alters reactivity with [Z] |
| Hypothetical Analog B | Additional [functional group] | Impacts binding affinity to [target] |
2.2 Functional Analogs
| Compound | Shared Application | Performance Differences |
|---|---|---|
| Industry Standard C | Catalysis | Higher thermal stability but lower yield |
| Industry Standard D | Polymer synthesis | Faster reaction kinetics but higher cost |
Research Findings
- Synthetic Challenges : Hypothetical instability under [conditions] compared to analogs .
- Efficacy Data : Theoretical modeling suggests superior [property] vs. Compound C but inferior to Compound D .
Recommendations for Further Inquiry
Verify Nomenclature: Cross-check with synthetic chemists or proprietary compound registries.
Explore Patent Databases: Investigate non-public industrial disclosures for unpublished data.
Consult Structural Predictions : Use computational tools (e.g., DFT simulations) to infer properties if synthesis is feasible.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
